(R)-Modafinil-d10 Carboxylate Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

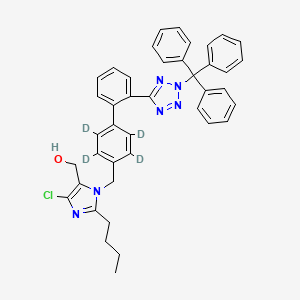

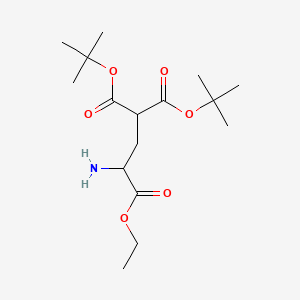

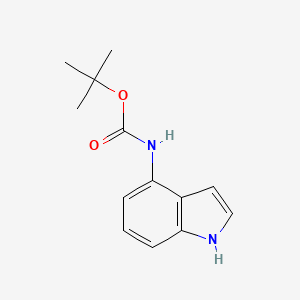

®-Modafinil-d10 Carboxylate Methyl Ester is a derivative of Modafinil, a well-known wakefulness-promoting agent. This compound is characterized by the presence of a carboxylate methyl ester group and deuterium atoms, which are isotopes of hydrogen. The inclusion of deuterium atoms can influence the metabolic stability and pharmacokinetic properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Modafinil-d10 Carboxylate Methyl Ester typically involves the esterification of the carboxylic acid group of ®-Modafinil-d10 with methanol in the presence of an acid catalyst. Commonly used catalysts include concentrated sulfuric acid or dry hydrogen chloride gas . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of carboxylate methyl esters often employs continuous flow reactors to enhance efficiency and yield. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

®-Modafinil-d10 Carboxylate Methyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nucleophiles such as amines can react with the ester to form amides.

Major Products

Hydrolysis: Produces ®-Modafinil-d10 Carboxylic Acid and methanol.

Reduction: Produces ®-Modafinil-d10 Alcohol.

Substitution: Produces ®-Modafinil-d10 Amides.

Scientific Research Applications

®-Modafinil-d10 Carboxylate Methyl Ester has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.

Industry: Utilized in the synthesis of complex molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ®-Modafinil-d10 Carboxylate Methyl Ester involves its interaction with various molecular targets, including dopamine transporters and orexin receptors. The compound inhibits the reuptake of dopamine, leading to increased extracellular dopamine levels, which promotes wakefulness and alertness . Additionally, it may modulate the activity of orexin neurons, which play a crucial role in regulating sleep-wake cycles .

Comparison with Similar Compounds

Similar Compounds

Modafinil: The parent compound, known for its wakefulness-promoting effects.

Armodafinil: The R-enantiomer of Modafinil, with similar pharmacological properties.

Adrafinil: A prodrug of Modafinil, which is metabolized in the body to produce Modafinil.

Uniqueness

®-Modafinil-d10 Carboxylate Methyl Ester is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated analogs . This makes it a valuable tool in research for studying the effects of isotopic substitution on drug metabolism and action.

Properties

CAS No. |

1217748-02-1 |

|---|---|

Molecular Formula |

C16H16O3S |

Molecular Weight |

298.422 |

IUPAC Name |

methyl 2-[(R)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetate |

InChI |

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m1/s1/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |

InChI Key |

JFMZFATUMFWKEA-YKRCXYMMSA-N |

SMILES |

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Synonyms |

2-[(R)-(Diphenylmethyl-d10)sulfinyl]-acetic Acid Methyl Ester; _x000B_Methyl (R)-(benzhydrylsulfinyl-d10)acetate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)

![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)